IONONE

Vue d'ensemble

Description

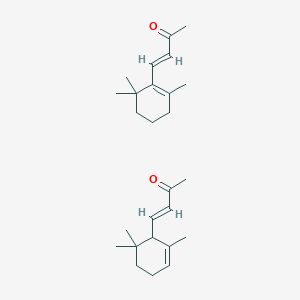

Ionone, specifically alpha-ionone and beta-ionone, are aromatic compounds that belong to the family of rose ketones. These compounds are derived from the degradation of carotenoids and are known for their distinctive violet scent. They are widely used in the fragrance and flavor industries due to their pleasant aroma. Alpha-ionone and beta-ionone are found in various essential oils, including rose oil, and are significant contributors to the aroma of roses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ionone can be synthesized from citral and acetone through an aldol condensation reaction followed by a rearrangement reaction. The process involves the nucleophilic addition of the carbanion of acetone to the carbonyl group of citral, catalyzed by a base such as calcium oxide . The resulting product, pseudothis compound, is then cyclized in an acidic environment to produce alpha-ionone and beta-ionone .

Industrial Production Methods

In industrial settings, the production of ionones typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of heterogeneous catalysts and controlled reaction environments ensures efficient production of alpha-ionone and beta-ionone .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-ionone and beta-ionone undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding alcohols and acids.

Reduction: Reduction reactions can convert ionones to their respective alcohols.

Substitution: Ionones can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and acids are employed in substitution reactions.

Major Products

The major products formed from these reactions include ionone alcohols, this compound acids, and various substituted this compound derivatives .

Applications De Recherche Scientifique

Chemistry

In chemistry, ionones are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the production of more complex molecules.

Biology

Ionones have been studied for their biological activities, including their role as insect attractants and repellents. They are also involved in plant defense mechanisms and contribute to the aroma of various fruits and flowers .

Medicine

Beta-ionone has shown potential in medical research for its anticancer properties. It has been found to inhibit the growth of certain cancer cells and is being explored as a chemopreventive agent .

Industry

In the fragrance and flavor industries, ionones are used extensively to recreate the scent of violets and roses. They are also used in the formulation of perfumes, cosmetics, and food flavorings .

Mécanisme D'action

The mechanism of action of ionones involves their interaction with olfactory receptors, particularly OR51E2. This interaction triggers a signaling cascade that leads to the perception of their characteristic scent. In biological systems, beta-ionone can regulate the activity of cell cycle proteins, pro-apoptotic and anti-apoptotic proteins, and inflammatory mediators, contributing to its anticancer and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Damascones: These are structurally related to ionones and share similar aromatic properties.

Damascenones: Another group of rose ketones with comparable fragrance characteristics.

Carotenoids: Precursors to ionones, these compounds are involved in the biosynthesis of ionones and other related compounds.

Uniqueness

What sets alpha-ionone and beta-ionone apart from similar compounds is their specific scent profile and their significant contribution to the aroma of violets and roses. Their ability to be synthesized from readily available precursors like citral and acetone also makes them unique in terms of production and application .

Activité Biologique

Ionone, a compound known for its floral fragrance, particularly in violets, has garnered attention in scientific research for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, particularly its derivatives α-ionone and β-ionone.

Overview of this compound

This compound is a bicyclic monoterpene with two isomeric forms: α-ionone and β-ionone. Both isomers exhibit significant biological activities, making them subjects of interest in pharmacological research. Their structural differences influence their biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of β-ionone. Research indicates that it can suppress tumor growth in various cancer types through multiple mechanisms:

- Cell Cycle Regulation : β-Ionone has been shown to modulate cell cycle regulatory proteins, leading to inhibited proliferation of cancer cells .

- Apoptosis Induction : It promotes apoptosis in cancer cells by affecting pro-apoptotic and anti-apoptotic protein expressions .

- Inhibition of Carcinogenesis : Studies suggest that dietary β-ionone may suppress lung carcinogenesis induced by benzo(a)pyrene through antioxidant enzyme enhancement .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Melanoma | Induction of apoptosis | |

| Breast Cancer | Inhibition of cell proliferation | |

| Prostate Cancer | Activation of G protein-coupled receptors |

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties mediated through several pathways:

- NF-κB Pathway Inhibition : β-Ionone reduces the expression of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by inhibiting the NF-κB signaling pathway .

- MAPK Pathway Modulation : It also affects mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses .

3. Antimicrobial Activity

Both α-ionone and β-ionone demonstrate antimicrobial properties against various pathogens:

- Bacterial Inhibition : Ionones have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Olfactory Receptor Activation : β-Ionone activates olfactory receptor OR51E2, which may mediate some of its anticancer effects .

- Regulation of Enzymatic Pathways : The compound influences enzymes involved in lipid metabolism and inflammatory responses, such as HMG-CoA reductase and inducible nitric oxide synthase (iNOS) .

Case Studies

Several case studies have illustrated the practical applications of this compound in therapeutic contexts:

- Cancer Treatment Studies : A study demonstrated that β-ionone significantly inhibited prostate cancer cell growth in vitro and in vivo models, suggesting potential for integration into cancer therapies .

- Anti-inflammatory Research : Clinical trials exploring the effects of β-ionone on chronic inflammation have shown promising results, indicating reduced levels of inflammatory markers in treated patients compared to controls .

Propriétés

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one;(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H20O/c2*1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3;6-8,12H,5,9H2,1-4H3/b2*8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQUZWOWPZQUQF-ONYUMSKCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)C.CC1=CCCC(C1C=CC(=O)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C.CC1=CCCC(C1/C=C/C(=O)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.